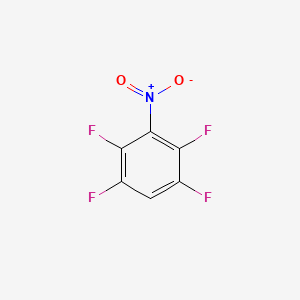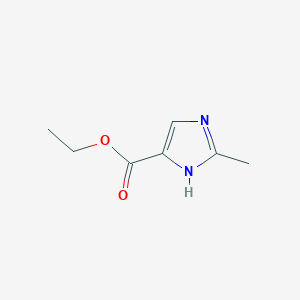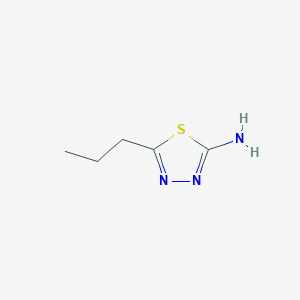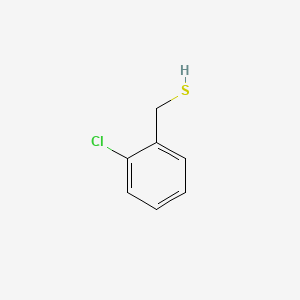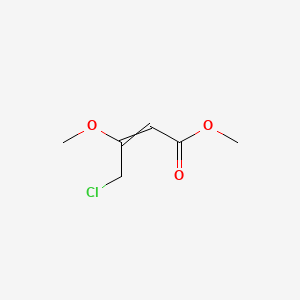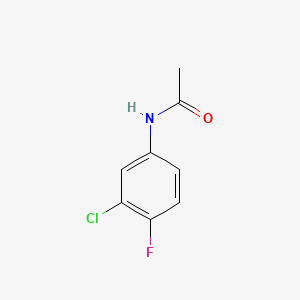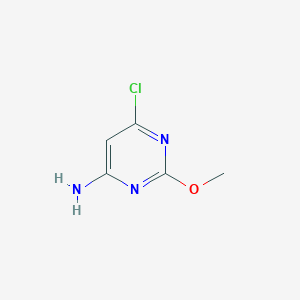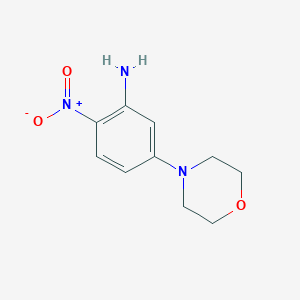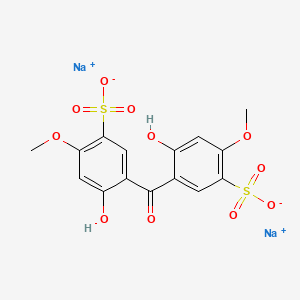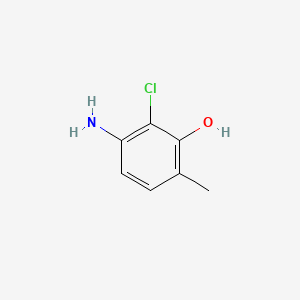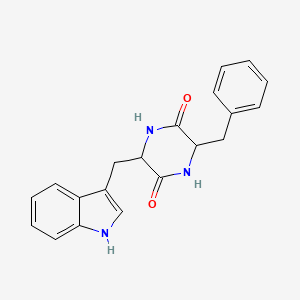
Lanthan(III)-tris(2-ethylhexanoat)
Übersicht
Beschreibung
Lanthanum tris(2-ethylhexanoate) is a chemical compound with the molecular formula C24H45LaO6 and a molecular weight of 568.52 g/mol. This compound is a lanthanide complex where lanthanum is bonded to three 2-ethylhexanoate ligands.
Wissenschaftliche Forschungsanwendungen
Lanthanum tris(2-ethylhexanoate) has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis and polymerization reactions.
Material Science: The compound is utilized in the production of advanced materials, including ceramics and glass.
Biomedical Research:
Environmental Science: The compound is used in environmental remediation processes to remove heavy metals from wastewater.
Wirkmechanismus
Target of Action
Lanthanum Tris(2-ethylhexanoate) is a complex organometallic compound. It is known that lanthanum compounds often interact with various biological targets, such as enzymes and receptors, altering their function .
Mode of Action
It is known that lanthanum compounds can form complexes with other molecules, potentially altering their function . In the case of Lanthanum Tris(2-ethylhexanoate), it may interact with its targets to induce changes in their activity.
Result of Action
It is known that lanthanum compounds can have various effects on cells, potentially altering their function .
Biochemische Analyse
Cellular Effects
Lanthanides, the group of elements to which lanthanum belongs, are known to have considerable effects on cellular systems . They are often used as substitutes or antagonists for calcium in a variety of cellular reactions
Molecular Mechanism
It is known that lanthanides can affect the growth and development of plants
Metabolic Pathways
Lanthanides, including lanthanum, show similarities in metabolic behavior to actinides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lanthanum tris(2-ethylhexanoate) can be synthesized through the reaction of lanthanum oxide or lanthanum hydroxide with 2-ethylhexanoic acid in an organic solvent such as hexane. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and purification of the product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Lanthanum tris(2-ethylhexanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form lanthanum oxide or other oxidation products.
Reduction: Reduction reactions can lead to the formation of lanthanum metal or lower oxidation state lanthanum compounds.
Substitution: The ligands (2-ethylhexanoate) can be substituted with other ligands to form different lanthanum complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Various ligands can be used, and the reaction conditions depend on the specific ligand being introduced.
Major Products Formed:
Oxidation: Lanthanum oxide (La2O3)
Reduction: Lanthanum metal (La)
Substitution: Various lanthanum complexes with different ligands
Vergleich Mit ähnlichen Verbindungen
Cerium tris(2-ethylhexanoate)
Neodymium tris(2-ethylhexanoate)
Praseodymium tris(2-ethylhexanoate)
Eigenschaften
CAS-Nummer |
67816-09-5 |
|---|---|
Molekularformel |
C8H16LaO2 |
Molekulargewicht |
283.12 g/mol |
IUPAC-Name |
2-ethylhexanoic acid;lanthanum |
InChI |
InChI=1S/C8H16O2.La/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChI-Schlüssel |
ZVGIIEZOXFBDFO-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[La+3] |
Kanonische SMILES |
CCCCC(CC)C(=O)O.[La] |
Key on ui other cas no. |
67816-09-5 |
Piktogramme |
Flammable; Irritant; Health Hazard; Environmental Hazard |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
